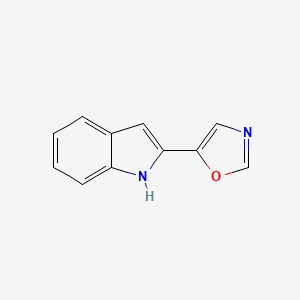
5-(1H-indol-2-yl)oxazole
Cat. No. B8786881
M. Wt: 184.19 g/mol
InChI Key: BEBLWCZQFBJRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865709B2
Procedure details


To a 100 mL round-bottom flask was added 1H-indole-2-carbaldehyde 18 (1.52 g, 10.48 mmol), methanol (50 mL), p-toluene sulfonylmethyl isocyanide (2.25 g, 11.52 mmol), followed by potassium carbonate (1.86 g, 13.45 mmol). The reaction mixture was stirred at reflux for about 1.5 hour and followed by TLC. The solvent was then evaporated and saturated aq.NaHCO3 was added. The resultant suspension was extracted with CH2Cl2 (3×30 mL). Combined organic layers were washed with brine, dried (anhydrous Na2SO4), and concentrated to leave a yellow solid. Crude product was further purified by silica-column chromatographed (Biotage) using Acetone:Hexane as an eluent to yield 5-(1H-indol-2-yl)oxazole 19 (1.54 g, 79% yield). MS (ES) m/z 185 (M+H+).





Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[CH:10]=[O:11].CO.C1(C)C=CC(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CCCCCC>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]1[O:11][CH:25]=[N:24][CH:23]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Step Two
|
Name
|
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 1.5 hour
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
NaHCO3 was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant suspension was extracted with CH2Cl2 (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crude product was further purified by silica-column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (Biotage)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C1=CN=CO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.54 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
